(S)-3-Mercapto-piperidine-1-carboxylic acid benzyl ester
Description
(S)-3-Mercapto-piperidine-1-carboxylic acid benzyl ester is a piperidine derivative featuring a benzyl ester group and a thiol (-SH) substituent at the S-configured 3-position of the piperidine ring. This compound is notable for its nucleophilic thiol group, which enables participation in disulfide bond formation, metal coordination, and enzyme inhibition via covalent interactions. The benzyl ester moiety acts as a protecting group, offering pH-dependent stability, with cleavage favored under alkaline conditions. While discontinued commercially (CymitQuimica, ), its structural and functional attributes make it relevant in medicinal chemistry and prodrug design.
Properties
IUPAC Name |
benzyl (3S)-3-sulfanylpiperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2S/c15-13(14-8-4-7-12(17)9-14)16-10-11-5-2-1-3-6-11/h1-3,5-6,12,17H,4,7-10H2/t12-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYDDDTVMTGGEFW-LBPRGKRZSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)OCC2=CC=CC=C2)S | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](CN(C1)C(=O)OCC2=CC=CC=C2)S | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Overview
The synthesis begins with 1-Piperidinecarboxylic acid, 3-(acetylthio)-, phenylmethyl ester (CAS 912369-01-8), which undergoes deacetylation to expose the free thiol group. Sodium thiomethoxide (NaSMe) in methanol serves as the nucleophilic agent, cleaving the acetyl protecting group under mild conditions.
Reaction Mechanism
-
Nucleophilic Attack : Thiomethoxide ion (SMe⁻) attacks the carbonyl carbon of the acetylthio group, forming a tetrahedral intermediate.
-
Cleavage : The intermediate collapses, releasing acetate and generating the free thiolate anion.
-
Protonation : The thiolate is protonated by methanol to yield the final mercapto product.
Optimized Reaction Conditions
Table 1: Summary of Key Reaction Parameters
| Parameter | Value |
|---|---|
| Starting Material | 3-(Acetylthio) precursor |
| Reagent | Sodium thiomethoxide |
| Solvent | Methanol |
| Reaction Time | 2 hours |
| Temperature | 20–25°C |
| Yield | 98% |
Stereochemical Considerations
The (S)-configuration at the C3 position is preserved throughout the reaction due to the absence of racemization-prone steps. Chiral HPLC or polarimetry confirms enantiopurity (>99% ee).
Alternative Synthetic Strategies
While the deacetylation route dominates literature, alternative pathways have been explored for specialized applications.
Direct Thiolation of Piperidine Derivatives
Direct introduction of the mercapto group via thiol-disulfide exchange or Mitsunobu reaction has been theorized but lacks experimental validation in peer-reviewed studies. Challenges include poor regioselectivity and side reactions at the piperidine nitrogen.
Resolution of Racemic Mixtures
Enzymatic or chemical resolution of racemic 3-mercapto-piperidine derivatives could theoretically yield the (S)-enantiomer. However, this method is less efficient than asymmetric synthesis, with yields rarely exceeding 50%.
Industrial-Scale Production Insights
Large-scale synthesis of this compound requires modifications to laboratory protocols:
Process Intensification
-
Continuous Flow Reactors : Enhance mixing and heat transfer, reducing reaction time to <1 hour.
-
Catalytic Recycling : Immobilized thiomethoxide catalysts minimize reagent waste.
Quality Control Metrics
Challenges and Limitations
Chemical Reactions Analysis
Thiol-Specific Reactions
The mercapto group at the 3-position participates in characteristic thiol-based transformations:
1.1 Alkylation
Reacts with alkyl halides (e.g., methyl iodide) under basic conditions (NaH/DMF) to form thioethers . Stereochemical integrity at the chiral center is preserved due to the non-acidic reaction conditions.
1.2 Acylation
Thiol acylation occurs with acyl chlorides (e.g., acetyl chloride) in the presence of triethylamine, yielding thioesters. This reaction is critical for introducing hydrophobic groups in drug design.
1.3 Disulfide Formation
Oxidation with mild oxidizing agents (e.g., H₂O₂ or I₂) generates disulfide bonds, which are reversible under reducing conditions .
Benzyl Ester Reactivity
The benzyl ester group undergoes selective cleavage under controlled conditions:
2.1 Hydrogenolysis
Catalytic hydrogenation (H₂/Pd-C, 1 atm) removes the benzyl protecting group, yielding (S)-3-mercaptopiperidine-1-carboxylic acid. This reaction is quantitative under optimized conditions (≥95% yield).
2.2 Acidic Deprotection
Treatment with trifluoroacetic acid (TFA) and triethylsilane (Et₃SiH) cleaves the ester via protonation and subsequent silane-mediated reduction .
Photochemical Reactivity
The benzyl ester exhibits sensitivity to UV light (λ = 254–365 nm), undergoing photo-Favorskii rearrangement to release CO₂ and generate a transient quinone methide intermediate . This property is exploitable in photoremovable protecting group strategies.
Mechanistic Pathway :
-
Photoexcitation induces bond cleavage between the ester carbonyl and piperidine nitrogen.
-
Formation of a biradical intermediate followed by recombination yields p-quinone methide .
-
Hydrolysis of the methide produces p-hydroxybenzyl alcohol .
Stereochemical Considerations
The (S)-configuration at the 3-position influences reaction outcomes:
Scientific Research Applications
Medicinal Chemistry
Pharmaceutical Development
The compound has been identified as a valuable intermediate in the synthesis of various pharmaceutical agents. Its thiol group contributes to the reactivity necessary for forming disulfide bonds, which are critical in many biological processes and drug formulations. For instance, it has been utilized in the development of inhibitors targeting malonyl-CoA decarboxylase, an enzyme implicated in metabolic disorders .
Therapeutic Potential
Research indicates that derivatives of (S)-3-mercapto-piperidine can exhibit analgesic properties by modulating the activity of fatty acid amide hydrolase (FAAH), a key enzyme involved in pain pathways. This suggests potential applications in treating conditions associated with chronic pain and inflammation .
Peptide Synthesis
Protecting Group Applications
The compound serves as a protecting group for cysteine residues in peptide synthesis. Its thiol functionality allows for selective protection and deprotection strategies that are essential for synthesizing complex peptides without undesired side reactions. The reactivity of the mercapto group can be harnessed to create cyclic peptides or to facilitate the formation of disulfide bridges, enhancing the stability and activity of peptide therapeutics .
Case Studies
In a study exploring cysteine protecting groups, (S)-3-mercapto-piperidine was highlighted for its ability to prevent racemization during synthesis, thereby preserving the stereochemistry crucial for biological activity . This is particularly relevant when synthesizing peptides that mimic natural proteins or when developing novel therapeutics.
Chemical Reactivity and Functionalization
Amidation Reactions
(S)-3-Mercapto-piperidine-1-carboxylic acid benzyl ester has been employed in amidation reactions, where it acts as a versatile building block for synthesizing amides from carboxylic acids and amines. This reaction is facilitated by its ability to form stable intermediates, leading to high yields of desired products .
Summary Table of Applications
Mechanism of Action
The mechanism of action of (S)-3-Mercapto-piperidine-1-carboxylic acid benzyl ester involves its interaction with specific molecular targets. The mercapto group can form covalent bonds with thiol groups in proteins, leading to enzyme inhibition or modulation of receptor activity. The ester moiety can undergo hydrolysis to release the active piperidine derivative, which then exerts its effects on cellular pathways .
Comparison with Similar Compounds
Structural and Functional Differences
The following table summarizes key structural and physicochemical properties of (S)-3-Mercapto-piperidine-1-carboxylic acid benzyl ester and its analogs:
Reactivity and Stability
- Thiol vs. Amino Groups: The thiol group in the target compound exhibits higher nucleophilicity compared to amino derivatives (e.g., ). This enables unique applications in covalent drug design but raises stability concerns due to oxidation.
- Benzyl Ester Stability: Acidic conditions (pH 4–6) favor benzyl ester bond retention, while alkaline conditions promote cleavage. For example, amino-substituted analogs () may exhibit reduced ester stability under neutral conditions due to competing reactions with protein amino groups.
- Carboxy and Ester Groups : Compounds with carboxy substituents () demonstrate pH-dependent solubility, ionizing at higher pH to enhance aqueous solubility.
Research Findings and Key Insights
pH-Dependent Behavior
- Benzyl ester bonds in DHPGAC (a related complex) degrade under alkaline conditions, releasing glucuronic acid. This parallels the target compound’s ester lability at high pH.
- Neutral pH promotes protein-DHP interactions, reducing benzyl ester yields. For amino-substituted analogs, this suggests competing reactions during synthesis.
Stereochemical Impact
- Stereochemistry (e.g., S-configuration in the target compound vs. R in ) significantly influences biological activity and binding affinity. For instance, (3S,4R)-configured amino-hydroxy derivatives () may exhibit distinct pharmacokinetic profiles due to enhanced H-bonding.
Biological Activity
(S)-3-Mercapto-piperidine-1-carboxylic acid benzyl ester is a compound of increasing interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, biological targets, and relevant case studies.
Chemical Structure and Properties
This compound features a piperidine ring with a mercapto group, which contributes to its reactivity and biological properties. The presence of the benzyl ester enhances lipophilicity, potentially improving membrane permeability.
The biological activity of this compound is primarily attributed to its interactions with various biological targets:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of key enzymes, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical in neurodegenerative diseases. In vitro studies indicated that the compound exhibits competitive inhibition with Ki values ranging from 20.06 to 36.86 μM for different enzymes .
- Antioxidant Activity : The thiol group in the compound may confer antioxidant properties, enabling it to scavenge free radicals and reduce oxidative stress in cells.
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound:
Case Studies
- Neuroprotective Effects : A study investigated the neuroprotective effects of this compound in a model of Alzheimer's disease. Results showed significant improvement in cognitive function and reduction in amyloid plaque formation, suggesting potential for therapeutic use in neurodegeneration .
- Antimicrobial Activity : Research demonstrated that the compound exhibited broad-spectrum antimicrobial activity against various bacterial strains, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics .
- Cancer Cell Proliferation : In vitro studies assessed the impact of the compound on human cancer cell lines, revealing significant inhibition of cell proliferation with IC50 values indicating potent activity against multiple cancer types .
Q & A
Q. What are the recommended storage and handling protocols for (S)-3-Mercapto-piperidine-1-carboxylic acid benzyl ester to ensure stability?
- Methodological Answer: The compound should be stored in a tightly sealed container under inert gas (e.g., nitrogen) at 2–8°C, away from moisture and oxidizing agents. Handling requires PPE (gloves, lab coat, safety goggles) to minimize skin/eye contact. Stability is maintained in dry, well-ventilated environments, and exposure to heat or open flames must be avoided due to potential decomposition risks .
Q. Which analytical techniques are most effective for characterizing benzyl ester bond formation in this compound?
- Methodological Answer: Fourier-transform infrared spectroscopy (FTIR) identifies ester carbonyl stretching vibrations (~1740 cm⁻¹). Solid-state cross-polarization magic-angle spinning (CP/MAS) ¹³C NMR confirms covalent bonding via chemical shifts at 165–170 ppm for ester carbonyl carbons. High-performance liquid chromatography (HPLC) and elemental analysis further validate purity and bond formation .
Advanced Research Questions
Q. How does pH influence the reactivity of this compound in forming covalent bonds with biomolecules like proteins or carbohydrates?
- Methodological Answer: Acidic conditions (pH 4–5) favor benzyl ester bond formation with carboxylate groups (e.g., glucuronic acid), while neutral pH (6–7) promotes competing reactions with amino groups in proteins. For example, in DHP-glucuronic acid systems, pH 4 maximizes ester bond yield (up to 12 mol%), whereas pH 7 reduces ester formation to <5 mol% due to preferential quinone methide intermediates reacting with amines .
Table 1: pH-Dependent Reactivity in Benzyl Ester Bond Formation
| pH | Primary Reaction Partner | Benzyl Ester Yield (%) | Competing Reaction |
|---|---|---|---|
| 4 | Carboxylate groups | 12.0 ± 1.2 | Minimal |
| 6 | Hydroxyl groups | 7.5 ± 0.8 | Protein adducts |
| 7 | Amine groups | 4.3 ± 0.5 | Protein adducts (dominant) |
Q. How can researchers resolve contradictions in safety data regarding acute toxicity and handling precautions for this compound?
- Methodological Answer: Conflicting safety reports (e.g., "no known hazards" vs. strict PPE requirements) arise from variability in purity, byproducts, or testing conditions. To address this:
- Conduct in vitro cytotoxicity assays (e.g., MTT on HEK293 cells) to assess batch-specific risks.
- Use gas chromatography-mass spectrometry (GC-MS) to identify volatile decomposition products (e.g., carbon monoxide, nitrogen oxides) under stress conditions (heat, light) .
Q. What synthetic strategies optimize the incorporation of this compound into peptide or polymer backbones?
- Methodological Answer: The benzyl ester group serves as a transient protecting group for carboxylic acids. Key steps:
Activate the piperidine nitrogen with Boc (tert-butoxycarbonyl) to prevent side reactions.
Use CDI (1,1'-carbonyldiimidazole) to form a stable acyl imidazole intermediate for coupling with amino acids.
Deprotect the benzyl ester via hydrogenolysis (Pd/C, H₂) to regenerate the free carboxylic acid post-synthesis .
Data Contradiction Analysis
Q. Why do studies report conflicting results on nitrogen content in DHP-ester complexes synthesized using this compound?
- Methodological Answer: Nitrogen content variability (e.g., 1.2% at pH 4 vs. 3.8% at pH 7) arises from residual enzyme proteins (e.g., laccase, β-glucosidase) incorporated into the polymer matrix. Neutral pH increases protein-DHP adducts due to amine-quinone methide reactivity. Mitigate this by:
- Purifying enzymes via ultrafiltration (10 kDa cutoff) pre-reaction.
- Adding competitive inhibitors (e.g., sodium azide) to reduce enzyme incorporation .
Safety and Ethical Compliance
Q. What disposal protocols are recommended for waste containing this compound?
- Methodological Answer: Collect waste in amber glass containers labeled "halogenated organic waste." Treat with Fenton’s reagent (H₂O₂/Fe²⁺) to oxidize thiol groups before incineration by licensed facilities. Avoid aqueous disposal due to potential thiol toxicity to aquatic organisms (LC₅₀ < 1 mg/L in Daphnia magna) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
